molecular formula C22H17FN4O4 B2639968 N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260926-61-1

N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2639968
CAS No.: 1260926-61-1
M. Wt: 420.4
InChI Key: YWGUAVLWPHVYMW-UHFFFAOYSA-N
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Description

The compound “N-(1,3-benzodioxol-5-ylmethyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide” is a complex organic molecule. It contains several functional groups, including a benzodioxol group, a fluorophenyl group, an oxadiazol group, and a pyrrol group .


Molecular Structure Analysis

The molecular formula of the compound is C27H23FN4O4 . It has a complex structure with multiple rings, including a benzodioxol ring, a fluorophenyl ring, an oxadiazol ring, and a pyrrol ring .


Physical and Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, and its molar refractivity is 130.1±0.5 cm3 . It has 8 hydrogen bond acceptors and 1 hydrogen bond donor . Its ACD/LogP value is 2.86, indicating its relative hydrophobicity .

Scientific Research Applications

Anti-inflammatory Applications

The synthesis of novel derivatives related to the compound has been reported, showing significant anti-inflammatory activity. Derivatives such as those synthesized by Sunder and Maleraju (2013) have shown promising results in this area, suggesting potential therapeutic applications for inflammatory conditions (K. Sunder, Jayapal Maleraju, 2013).

Antimicrobial and Antitubercular Activity

Research has also focused on the antimicrobial properties of derivatives, with compounds synthesized for this purpose exhibiting significant activity. Studies by Ramalingam, Ramesh, and Sreenivasulu (2019) have found these compounds to be effective against various bacterial strains, indicating their potential as antimicrobial agents (K. Ramalingam, D. Ramesh, B. Sreenivasulu, 2019).

Anticancer and MMP-9 Inhibition

Oxadiazole, thiadiazole, and triazole derivatives, including those related to the compound , have been synthesized and evaluated for their anticancer effects. These studies have highlighted their potential in inhibiting matrix metalloproteinases (MMPs), which play a crucial role in tumor progression. Özdemir et al. (2017) have found specific derivatives to show promising cytotoxic effects against human lung adenocarcinoma and glioma cell lines without causing toxicity to non-cancerous cells (A. Özdemir, Belgin Sever, M. Altıntop, H. Temel, Ö. Atlı, M. Baysal, Fatih Demirci, 2017).

Drug-likeness and Molecular Docking Studies

In silico approaches have been used to predict the drug-likeness and perform molecular docking studies of derivatives to evaluate their potential as therapeutic agents. Pandya and colleagues (2019) synthesized a library of compounds and assessed them for antibacterial, antifungal, and antimycobacterial activity, revealing good to moderate activity against several strains. These compounds also displayed excellent drug-likeness properties, indicating their potential for further development into therapeutic agents (K. Pandya, B. Dave, Rajeshri J Patel, P. Desai, 2019).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN4O4/c23-16-6-4-15(5-7-16)21-25-22(31-26-21)17-2-1-9-27(17)12-20(28)24-11-14-3-8-18-19(10-14)30-13-29-18/h1-10H,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWGUAVLWPHVYMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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